(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate
Description
This compound features a bicyclic methanopyrido[1,2-a][1,5]diazocine core with an 8-oxo group, a carboxamido linker, and an (S)-methyl ester side chain.
Properties
IUPAC Name |
methyl (2S)-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(15(21)23-2)17-16(22)18-7-11-6-12(9-18)13-4-3-5-14(20)19(13)8-11/h3-5,10-12H,6-9H2,1-2H3,(H,17,22)/t10-,11+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSGAXLCYJEFEL-TUAOUCFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)N1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate is a complex organic compound notable for its unique bicyclic structure and multiple functional groups. This article delves into its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a methanopyrido-diazocine framework that is pivotal for its potential biological interactions. The stereochemistry indicated by the (S) and (R) designations suggests that the spatial arrangement of atoms may significantly influence its biological efficacy.
Molecular Characteristics:
- Molecular Weight: 319.361 g/mol
- InChI Key: InChI=1S...
Biological Activity Overview
Preliminary studies indicate that (S)-methyl 2-((1R,5R)-8-oxo...) may exhibit various pharmacological activities including:
- Antimicrobial Effects: Potential interactions with bacterial cell walls or metabolic pathways.
- Anticancer Activity: Possible mechanisms involving apoptosis induction or inhibition of tumor growth.
- Neuroprotective Properties: Potential to protect neuronal cells from oxidative stress or excitotoxicity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Computational modeling and docking studies are essential in predicting these interactions. Techniques such as molecular dynamics simulations help elucidate the pharmacodynamics and pharmacokinetics of the compound.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activities of (S)-methyl 2-((1R,5R)-8-oxo...):
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Bicyclic structure | Antimicrobial |
| Compound B | Methanopyrido framework | Neuroprotective |
| Compound C | Diazocine derivatives | Anticancer |
The distinct stereochemistry and bicyclic structure of (S)-methyl 2-((1R,5R)-8-oxo...) may confer unique mechanisms of action compared to these similar compounds.
Case Studies and Research Findings
Research has been conducted to assess the biological activity of this compound through various methodologies:
- In Vitro Studies: Cell viability assays have demonstrated potential anticancer effects in specific cancer cell lines.
- In Vivo Studies: Animal models have shown promising results in neuroprotection and antimicrobial efficacy.
- Computational Studies: Molecular docking simulations suggest strong binding affinities to specific receptors involved in cancer progression and neurodegeneration.
Comparison with Similar Compounds
Structural Features
The following compounds share structural motifs (heterocyclic cores, ester/amide groups, or stereochemical complexity) but differ in key aspects:
Key Observations :
- The target compound’s bicyclic diazocine core is distinct from pyrano-pyridine (6am) or imidazo/triazolo-pyridine systems (2c, 4d). Its fused nitrogen-rich structure may enhance rigidity and binding specificity compared to monocyclic analogs.
- Stereochemical complexity in the target compound ((1R,5R) and (S)-ester) contrasts with simpler stereodescriptors in others (e.g., 6am has only an (S)-ester). This could influence enantioselective interactions in biological systems.
- Functional groups like amide (target) vs. cyano (2c, 4d) or imidazole (6am) affect polarity and reactivity.
Physicochemical Properties
Key Observations :
- Higher purity/yield in triazolo-pyridine derivatives (e.g., 80% for 4d) suggests efficient synthesis compared to imidazo-pyridines (51–61% for 2c, 1l) .
- The target compound’s absence of aromatic substituents (cf. bromophenyl in 2c or diphenyl in 6am) may reduce molecular weight and improve solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
